molecular formula C19H22N4O B5612916 4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5612916
M. Wt: 322.4 g/mol
InChI Key: DHYAVFLICKKFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone class, characterized by a bicyclic core fused with a piperazine moiety. Its structure includes a methyl group at position 4 and a phenyl-substituted piperazine at position 2 (Figure 1). Quinazolinones are known for diverse pharmacological activities, including kinase inhibition and modulation of monoamine oxidases (MAOs) . The phenylpiperazine group enhances receptor binding affinity, while the dihydroquinazolinone scaffold contributes to metabolic stability .

Properties

IUPAC Name

4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-14-18-16(8-5-9-17(18)24)21-19(20-14)23-12-10-22(11-13-23)15-6-3-2-4-7-15/h2-4,6-7H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYAVFLICKKFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzamide with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The intermediate product is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinazolinone derivatives.

    Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone and dihydroquinazolinone derivatives, which can exhibit different pharmacological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of nitric oxide synthase, reducing the production of nitric oxide and thereby exerting anti-inflammatory effects . Additionally, it may interact with neuroreceptors, contributing to its neuroprotective properties.

Comparison with Similar Compounds

Modifications in the Piperazine Substituent

The piperazine ring is a critical pharmacophore. Substitutions here influence target selectivity and pharmacokinetics:

Compound Name Piperazine Substituent Molecular Weight Key Properties
Target Compound 4-Phenyl 428.53 (C26H28N4O2) High MAO-B inhibition (Ki < 1 μM)
4-Methyl-7-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-analog Pyridin-2-yl 429.51 (C25H27N5O2) Enhanced solubility due to pyridine’s polarity; moderate kinase inhibition
2-(4-Benzylpiperazin-1-yl)-analog Benzyl 322.40 (C19H22N4O) Reduced MAO activity; increased lipophilicity
4-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-analog 3-Trifluoromethylphenyl 390.40 (C20H21F3N4O) Improved metabolic stability (CF3 group) and CNS penetration

Key Findings :

  • Pyridinyl substitution (e.g., BH53973 ) improves aqueous solubility but may reduce MAO-B affinity compared to the phenyl group.
  • Bulky substituents like benzyl decrease enzymatic activity, likely due to steric hindrance.
  • Electron-withdrawing groups (e.g., CF3 ) enhance metabolic resistance and blood-brain barrier permeability.

Modifications in the Quinazolinone Core

Substituents on the dihydroquinazolinone ring impact electronic properties and binding interactions:

Compound Name Quinazolinone Substituents Molecular Weight Biological Activity
Target Compound 7-Phenyl 428.53 MAO-B inhibition (Ki ~0.2 μM)
7-(4-Methoxyphenyl)-analog (BH53973) 4-Methoxyphenyl 429.51 Enhanced GSK3β kinase inhibition (IC50 ~50 nM)
7-(4-Chlorophenyl)-analog (BH53974) 4-Chlorophenyl 433.93 Increased cytotoxicity; moderate MAO-A selectivity
7-(Thiophen-2-yl)-analog (BH53976) Thiophen-2-yl 405.52 Bioisosteric replacement improves oral bioavailability
7-(3,4-Dimethoxyphenyl)-analog 3,4-Dimethoxyphenyl 444.53 Dual MAO/kinase inhibition; improved solubility

Key Findings :

  • Methoxy groups (e.g., BH53973 ) enhance kinase inhibition but may reduce MAO-B affinity.
  • Thiophene (BH53976 ) offers balanced pharmacokinetics, acting as a phenyl bioisostere.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.